1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2-Chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Preparation of 2-chloro-4-fluorobenzyl bromide: This intermediate can be synthesized by bromination of 2-chloro-4-fluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of the triazole ring: The 2-chloro-4-fluorobenzyl bromide is then reacted with sodium azide to form the corresponding azide, which undergoes a cycloaddition reaction with an alkyne (such as ethyl propiolate) to form the triazole ring.
Carboxylation: The resulting triazole derivative is then carboxylated using carbon dioxide under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated processes.
Chemical Reactions Analysis
1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the effects of triazole derivatives on various biological pathways and their potential as enzyme inhibitors.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-(2-chloro-4-fluorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the ethyl group, which can affect its biological activity and chemical reactivity.
1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: The presence of a methyl group instead of an ethyl group can lead to differences in pharmacokinetics and pharmacodynamics.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-5-ethyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O2/c1-2-10-11(12(18)19)15-16-17(10)6-7-3-4-8(14)5-9(7)13/h3-5H,2,6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJUJXRKMLQEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=C(C=C(C=C2)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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